4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties and have been widely studied for their applications in various fields such as organic electronics, photochemistry, and medicinal chemistry.
Preparation Methods
The synthesis of 4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit MDM4 protein expression, upregulate p53 protein levels, and induce cell cycle arrest and apoptosis in cancer cells . These actions are mediated through complex biochemical pathways that are still under investigation.
Comparison with Similar Compounds
4-(10-Methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine can be compared with other anthracene derivatives such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting photophysical and biological activities .
Properties
CAS No. |
863481-31-6 |
---|---|
Molecular Formula |
C30H21N3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(10-methylanthracen-9-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C30H21N3/c1-20-22-10-2-4-12-24(22)30(25-13-5-3-11-23(20)25)21-18-28(26-14-6-8-16-31-26)33-29(19-21)27-15-7-9-17-32-27/h2-19H,1H3 |
InChI Key |
UVPRZHAHOAFWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
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